![molecular formula C13H21NO B6332493 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-27-1](/img/structure/B6332493.png)

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

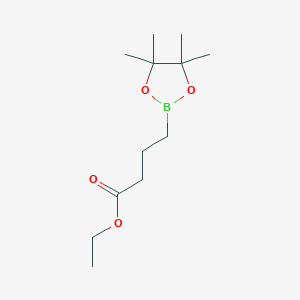

The compound “8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves various chemical reactions. One example is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .Scientific Research Applications

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has been studied extensively for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of various other compounds, such as amines, alcohols, and carboxylic acids. In the pharmaceutical industry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In biochemistry, this compound has been used as a substrate for the study of various enzymes and proteins.

Mechanism of Action

Target of Action

The primary target of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

The mode of action of 8-Cyclohexyl-8-azabicyclo[32It’s known that the compound is part of the tropane alkaloids family, which are known for their diverse biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-Cyclohexyl-8-azabicyclo[32Given its association with tropane alkaloids, it can be inferred that it may influence the pathways these alkaloids are known to affect .

Result of Action

The specific molecular and cellular effects of 8-Cyclohexyl-8-azabicyclo[32One compound exhibited good nematicidal activities against meloidogyne incognita , suggesting potential bioactivity of compounds with similar structures.

Advantages and Limitations for Lab Experiments

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has several advantages for use in lab experiments. First, this compound is relatively easy to synthesize, making it a cost-effective option for research. Additionally, this compound is stable under a variety of conditions, making it suitable for a wide range of experiments. Finally, this compound is non-toxic and non-irritating, making it safe to handle in the lab.

However, this compound also has some limitations for use in lab experiments. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very reactive, making it difficult to use in certain types of reactions.

Future Directions

Given the potential applications of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one, there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify new therapeutic targets. Additionally, further research could be conducted to identify new synthetic methods for the synthesis of this compound and its derivatives. Finally, further research could be conducted to explore the potential applications of this compound in the fields of drug discovery, biochemistry, and organic synthesis.

Synthesis Methods

8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is synthesized through a process known as the Stetter reaction, which involves the condensation of two molecules of cyclohexanone with an amine to form an amide. The reaction is typically carried out at elevated temperatures, such as 120-140 °C. In the presence of an acid catalyst, the amide can then be converted into this compound. The Stetter reaction is a versatile and efficient method for the synthesis of this compound and its derivatives.

properties

IUPAC Name |

8-cyclohexyl-8-azabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWFADIJGNYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3CCC2CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6332482.png)

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)